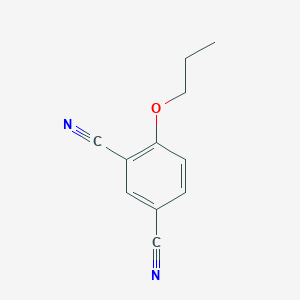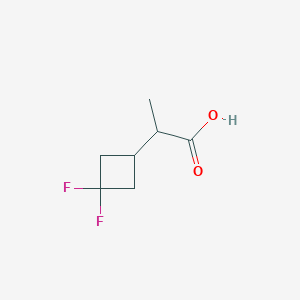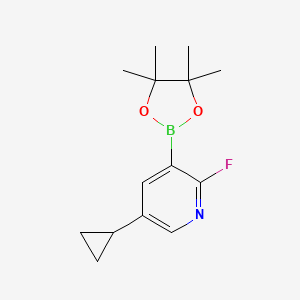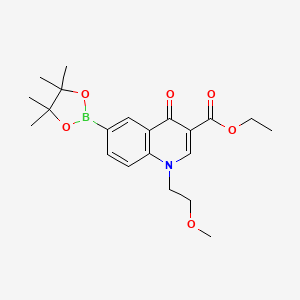
4-Propoxyisophthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propoxyisophthalonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a propoxy group attached to the isophthalonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxyisophthalonitrile typically involves the reaction of isophthalonitrile with propyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows:
Isophthalonitrile+Propyl Alcohol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is typically catalyzed by acidic or basic catalysts to enhance the reaction rate. Post-reaction, the product is purified through recrystallization or distillation to achieve the desired purity.
化学反応の分析
Types of Reactions
4-Propoxyisophthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted isophthalonitriles.
科学的研究の応用
4-Propoxyisophthalonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of high-performance materials and resins
作用機序
The mechanism of action of 4-Propoxyisophthalonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, leading to the formation of bioactive compounds. The propoxy group enhances the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry.
類似化合物との比較
Similar Compounds
Isophthalonitrile: The parent compound without the propoxy group.
Phthalonitrile: Another isomer with different substitution patterns.
Terephthalonitrile: Similar structure but with different positioning of nitrile groups.
Uniqueness
4-Propoxyisophthalonitrile is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its analogs .
特性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
4-propoxybenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C11H10N2O/c1-2-5-14-11-4-3-9(7-12)6-10(11)8-13/h3-4,6H,2,5H2,1H3 |
InChIキー |
KSXNPUVHMJJDNJ-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C(C=C1)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(6-Aminopurin-9-yl)-4-[3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12095620.png)




![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-ethylpyrimidine-2,4-dione](/img/structure/B12095634.png)


![9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine](/img/structure/B12095663.png)





